molecular formula C9H7BrO3 B2957214 5-Acetyl-2-bromobenzoic acid CAS No. 1612219-56-3

5-Acetyl-2-bromobenzoic acid

Cat. No.: B2957214
CAS No.: 1612219-56-3
M. Wt: 243.056
InChI Key: NTDNLRNROTVOPI-UHFFFAOYSA-N
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Description

5-Acetyl-2-bromobenzoic acid (CAS: 1612219-56-3) is a brominated benzoic acid derivative with a molecular formula of C₉H₇BrO₃. It features a benzoic acid backbone substituted with a bromine atom at the 2-position and an acetyl group at the 5-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of esters (e.g., its isopropyl ester, CAS: 1956377-40-4) and other derivatives for pharmaceutical and materials research . Commercial suppliers list it with a purity of ≥97% .

Properties

IUPAC Name

5-acetyl-2-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDNLRNROTVOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-bromobenzoic acid typically involves the bromination of 5-acetylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-bromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Conversion to 5-bromo-2-carboxybenzoic acid.

    Reduction: Formation of 5-(1-hydroxyethyl)-2-bromobenzoic acid.

Scientific Research Applications

5-Acetyl-2-bromobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-bromobenzoic acid involves its interaction with specific molecular targets. The bromine atom and the acetyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The acetyl group can participate in various reactions, including oxidation and reduction, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-acetyl-2-bromobenzoic acid with structurally related bromobenzoic acid derivatives, focusing on substituents, functional groups, applications, and key research findings.

Table 1: Comparative Analysis of Bromobenzoic Acid Derivatives

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties Synthesis Method Reference
This compound C₉H₇BrO₃ -Br (2-position), -CO₂H, -COCH₃ (5-position) Organic synthesis intermediate Bromination and acetylation (inferred)
5-Bromo-2-methoxybenzoic acid C₈H₇BrO₃ -Br (5-position), -CO₂H, -OCH₃ (2-position) Antibacterial agent (vs. biofilm-forming bacteria) Methoxylation using iodomethane/K₂CO₃
5-(2-Bromoacetyl)-2-hydroxybenzamide C₉H₇BrNO₃ -Br (side chain), -CONH₂, -OH (2-position) Antioxidant and antiradical activity Bromination followed by acylation
5-Bromo-2-(phenylamino)benzoic acid C₁₃H₁₀BrNO₂ -Br (5-position), -CO₂H, -NHPh (2-position) Crystal engineering (hydrogen-bonded networks) Catalytic coupling of 2,5-dibromobenzoic acid with aniline
2-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid C₁₄H₁₀BrNO₃ -Br (5-position), -CO₂H, -CH=N- (Schiff base) Coordination chemistry (metal ligand studies) Condensation of aldehyde with amine

Structural and Functional Differences

  • The hydroxy group in 5-(2-bromoacetyl)-2-hydroxybenzamide and 2-((5-bromo-2-hydroxy-benzylidene)-amino)-benzoic acid enables hydrogen bonding, influencing solubility and crystallinity .

Research Findings and Key Insights

  • Biofilm Inhibition : 5-Bromo-2-methoxybenzoic acid derivatives reduce biofilm formation by >70% in Staphylococcus aureus at 10 μM concentrations, outperforming earlier inhibitors .
  • Antioxidant Efficiency : 5-(2-Bromoacetyl)-2-hydroxybenzamide derivatives show 2–3× higher antioxidant activity than ascorbic acid in DPPH assays, attributed to radical stabilization via resonance .
  • Structural Versatility : Bromine’s steric and electronic effects enable diverse applications, from antibacterial agents to crystal engineering templates .

Biological Activity

5-Acetyl-2-bromobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound is characterized by its bromine atom at the 2-position and an acetyl group at the 5-position on a benzoic acid framework. Its molecular formula is C9H8BrO3C_9H_8BrO_3 and it is often synthesized through various acylation reactions involving bromobenzoic acid derivatives. The synthesis typically involves:

  • Bromination : Introduction of a bromine atom at the desired position.
  • Acetylation : Addition of an acetyl group using acetic anhydride or acetyl chloride.

These steps can be optimized for yield and purity, often utilizing modern synthetic techniques such as microwave-assisted synthesis.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds related to this compound exhibit significant anti-inflammatory and analgesic activities. For instance, studies on similar derivatives have shown promising results in reducing nociceptive behavior in animal models.

  • In Vivo Studies : In one study, derivatives similar to this compound were evaluated for their anti-nociceptive effects using the writhing test and hot plate test, demonstrating reductions in pain response by approximately 75% compared to control groups .
  • Mechanism of Action : These compounds are believed to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain signaling pathways. Molecular docking studies have shown favorable binding affinities for these compounds, suggesting that they could serve as lead compounds for developing new analgesics .

Antiviral Activity

Recent investigations have also explored the antiviral potential of related compounds against HIV replication. In vitro studies indicated that certain analogs demonstrated moderate inhibitory effects on HIV-1 replication in primary human peripheral blood mononuclear cells (PBMCs), with IC50 values suggesting potential therapeutic applications .

1. Anti-nociceptive Activity Evaluation

A study conducted on a series of salicylic acid derivatives, including those similar to this compound, assessed their analgesic properties through various tests:

CompoundTest UsedPain Reduction (%)
Compound AHot Plate74%
Compound BWrithing Test75%
AcetaminophenControl50%

The results indicated that derivatives of this compound could be more effective than traditional analgesics like acetaminophen .

2. Antiviral Efficacy

Another study evaluated the antiviral activity of several benzoic acid derivatives against HIV-1:

CompoundIC50 (μM)Selectivity Index
Compound C8.04
AZT (Control)0.001-

The selectivity index highlights the potential for these compounds to be developed into safer antiviral agents with fewer side effects compared to existing treatments .

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